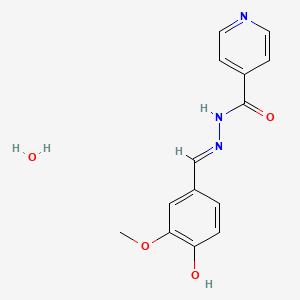![molecular formula C10H16N2O3 B3724558 3-[amino(4-morpholinyl)methylene]-2,4-pentanedione](/img/structure/B3724558.png)
3-[amino(4-morpholinyl)methylene]-2,4-pentanedione
Übersicht
Beschreibung
3-[amino(4-morpholinyl)methylene]-2,4-pentanedione, also known as AMMPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMM-PD is a highly reactive molecule that can form covalent bonds with proteins, making it an ideal tool for studying protein function and structure.
Wissenschaftliche Forschungsanwendungen
AMM-PD has a wide range of applications in scientific research. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. AMM-PD can also be used to identify the specific amino acid residues that are involved in protein-protein interactions.
Wirkmechanismus
AMM-PD forms covalent bonds with amino acid residues such as lysine, cysteine, and histidine. The covalent bond formation occurs via a Schiff base reaction between the aldehyde group of AMM-PD and the amino group of the target amino acid residue. The resulting covalent bond is stable and irreversible, allowing for the identification of specific amino acid residues involved in protein-protein interactions.
Biochemical and Physiological Effects:
AMM-PD has been shown to have minimal effects on protein function and structure. It does not significantly alter the activity of the target protein or disrupt its native conformation. However, the covalent bond formation between AMM-PD and the target protein can lead to changes in protein mobility and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AMM-PD in scientific research offers several advantages. It allows for the identification of specific amino acid residues involved in protein-protein interactions, which can aid in the development of new drugs and therapies. AMM-PD is also highly reactive, allowing for the efficient cross-linking of proteins. However, the use of AMM-PD has some limitations. It can only be used to study proteins that have accessible amino acid residues, and the covalent bond formation can lead to the formation of protein aggregates.
Zukünftige Richtungen
There are several future directions for the use of AMM-PD in scientific research. One direction is the development of new cross-linking agents that have improved specificity and efficiency. Another direction is the use of AMM-PD in the study of protein post-translational modifications, such as phosphorylation and glycosylation. Additionally, the use of AMM-PD in the study of protein-protein interactions in vivo is an area of active research.
Eigenschaften
IUPAC Name |
(E)-4-hydroxy-3-(morpholine-4-carboximidoyl)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-7(13)9(8(2)14)10(11)12-3-5-15-6-4-12/h11,13H,3-6H2,1-2H3/b9-7-,11-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGIEUOLQHMJFI-YOQSBJCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)N1CCOCC1)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3724483.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
![4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724498.png)
![4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724513.png)
![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)
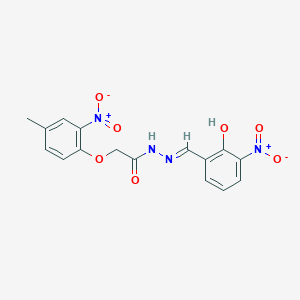
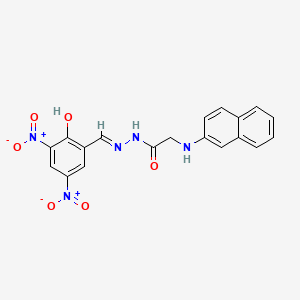
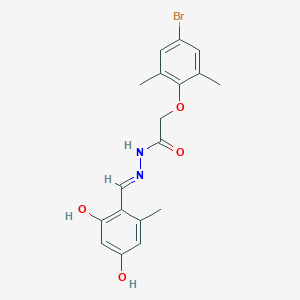
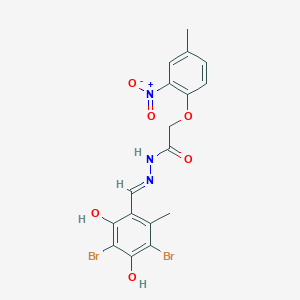

![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724565.png)
